N-[(4-iodophenyl)methyl]oxetan-3-amine
Description
N-[(4-Iodophenyl)methyl]oxetan-3-amine is a small-molecule compound featuring an oxetane ring substituted with a 4-iodobenzyl group. This compound is of interest in medicinal chemistry due to its structural balance between hydrophilicity (oxetane) and lipophilicity (iodophenyl), which can optimize blood-brain barrier penetration or receptor binding .
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNDLCQCFGXZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenylmethyl group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the iodine atom can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Intramolecular Cyclization | Formation of the oxetane ring via etherification or epoxide reactions. |
| Substitution Reactions | Replacement of iodine in the 4-iodophenyl group with other nucleophiles (amines, thiols). |
Medicinal Chemistry
N-[(4-iodophenyl)methyl]oxetan-3-amine is investigated for its potential therapeutic applications. Its unique chemical properties make it a suitable precursor for drug candidates targeting specific diseases. For example, studies have shown that derivatives of oxetane compounds can enhance pharmacological profiles by acting as bioisosteres for amide bonds, improving drug efficacy and reducing toxicity .
Biological Studies
The compound is valuable in biological research for studying oxidative stress and cellular signaling pathways. Its ability to form reactive intermediates through ring-opening reactions allows researchers to investigate interactions with various biological targets, including enzymes and receptors .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for producing polymers and resins with specific properties .
Case Study 1: Drug Development
In a study focused on developing new antiviral agents, researchers synthesized derivatives of this compound to evaluate their efficacy against viral infections. The results indicated that certain derivatives exhibited enhanced antiviral activity compared to traditional compounds, highlighting the potential of this class of compounds in therapeutic applications .
Case Study 2: Material Science
Another research project explored the use of this compound in creating novel polymeric materials. The compound's unique reactivity was harnessed to develop polymers with tailored properties for specific industrial applications, demonstrating its versatility beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The 4-iodophenylmethyl group can participate in various substitution and addition reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Halogen-Substituted Benzyl Oxetan-3-amines
Compounds with halogenated benzyl groups on the oxetane ring are compared below:
Key Findings :
- Halogen Effects: Iodine’s large atomic radius (vs.
- Positional Isomerism : Para-substituted iodine (target compound) offers better electronic conjugation and receptor binding predictability compared to ortho-substituted analogs .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substitution (e.g., N-(4-CF3-benzyl)oxetan-3-amine) increases lipophilicity (logP ~3.5) compared to iodine (logP ~2.8), affecting solubility and membrane permeability .
Oxetane-3-amine Derivatives with Aromatic Moieties
Key Findings :
- Synthetic Accessibility : Palladium-catalyzed coupling (e.g., BippyPhos ligand) enables high-yield synthesis of aryl-substituted oxetan-3-amine derivatives (up to 85% yield) .
- Biological Relevance : Dichlorophenyl analogs show antimalarial activity, suggesting the target compound’s iodophenyl group could be tailored for antiparasitic applications .
Pharmacokinetic and Physicochemical Properties
- Solubility : Oxetane rings improve aqueous solubility compared to cyclohexane analogs. For example, N-(4-CF3-benzyl)oxetan-3-amine is soluble in dichloromethane, while the iodophenyl variant may require polar aprotic solvents (e.g., DMSO) .
- Metabolic Stability : Oxetane rings reduce CYP450-mediated oxidation, enhancing half-life compared to morpholine or piperidine analogs .
Biological Activity
N-[(4-iodophenyl)methyl]oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an oxetane ring, an amine group, and a 4-iodophenylmethyl substituent. The oxetane ring is a four-membered cyclic ether that contributes to the compound's unique reactivity and stability. The presence of iodine on the phenyl ring enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may modify cellular components. Furthermore, the 4-iodophenylmethyl group can engage in halogen bonding and π-π stacking interactions, influencing the compound's overall reactivity and biological effects.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by interacting with mutant p53 proteins. Studies have shown that certain derivatives can enhance the binding affinity of mutant p53 to DNA, potentially restoring its tumor suppressor function. This mechanism could lead to increased apoptosis in cancer cells expressing mutant p53 .
Oxidative Stress Modulation
The compound has been investigated for its role in modulating oxidative stress pathways. The presence of the oxetane moiety allows for interactions that may influence cellular signaling related to oxidative stress responses. This suggests potential applications in diseases where oxidative stress plays a critical role .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on compounds that restore p53 function, this compound was evaluated for its ability to increase p53's DNA binding capacity. Results indicated that treatment with this compound led to a significant increase in DNA binding activity compared to untreated controls, suggesting its potential as a therapeutic agent in cancers with p53 mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
